molecular formula C19H13F3N2O2S B2641606 N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide CAS No. 1207049-09-9

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide

Cat. No.: B2641606
CAS No.: 1207049-09-9
M. Wt: 390.38
InChI Key: QGDCFJQKUOKFBH-UHFFFAOYSA-N
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Description

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a benzamido scaffold with a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group is a strong electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-6-2-1-5-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)12-9-10-27-11-12/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDCFJQKUOKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide typically involves the condensation of 2-(trifluoromethyl)benzoic acid with 2-aminophenylthiophene-3-carboxamide. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amide and thiophene groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethyl-substituted benzamido group and thiophene-3-carboxamide backbone. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents/Modifications Biological Activity Physicochemical Implications
Target Compound : N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide -CF₃ on benzamido
-Thiophene-3-carboxamide
Not explicitly reported (inferred) Enhanced lipophilicity, metabolic stability
2-Amino-N-(2-fluorophenyl)-tetrahydrobenzothiophene-3-carboxamide -NH₂ on thiophene
-2-Fluorophenyl
Anticancer, antimicrobial potential Fluorine improves bioavailability and target binding
N-(3-methylphenyl)-thiophene-3-carboxamide (I) -4-Methoxyphenyl imine
-3-Methylphenyl
Antibacterial, antifungal Methoxy group enhances electron density and solubility
N-(4-methylphenyl)-thiophene-3-carboxamide (II) -4-Methylphenyl imine
-4-Methylphenyl
Similar to (I) Methyl groups increase hydrophobicity
N-(2-(tert-Butyl)phenyl)-thiophene-3-carboxamide (6p) -tert-Butyl
-Pyridyl ethyl
Unspecified (likely pesticidal) Bulky tert-butyl may hinder membrane permeability

Key Findings from Analog Studies

Role of Electron-Withdrawing Groups :

  • The -CF₃ group in the target compound likely enhances metabolic stability compared to -F or -CH₃ in analogs .
  • Fluorine substituents (e.g., in 2-fluorophenyl derivatives) improve bioavailability but may offer less steric hindrance than -CF₃ .

The absence of an amino group in the target compound suggests a different mechanism of action, possibly relying on the benzamido group’s steric effects .

Biological Activity Trends :

  • Thiophene-3-carboxamides with aromatic imine substituents (e.g., methoxy or methylphenyl in ) show broad-spectrum antimicrobial activity. The target compound’s trifluoromethyl group may amplify these effects due to increased lipophilicity and membrane penetration .

Biological Activity

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a trifluoromethyl group, and an amide linkage, which are known to influence its biological activity. The trifluoromethyl group, in particular, has been associated with enhanced potency in various pharmacological applications due to its unique electronic properties.

Antiinflammatory Properties

Research indicates that thiophene derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, with some exhibiting IC50 values as low as 29.2 µM . The presence of specific substituents such as methyl and methoxy groups has been linked to increased anti-inflammatory activity.

CompoundIC50 (µM)Mechanism of Action
Thiophene Derivative A29.25-LOX Inhibition
Thiophene Derivative B6.0Pro-inflammatory Cytokine Reduction

Anticancer Activity

In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 20 to 25 mm in growth inhibition assays against multiple human cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can lead to enhanced anticancer properties.

Cancer Cell LineIC50 (µM)Reference
Colon Adenocarcinoma92.4
Lung Adenocarcinoma85.0
Melanoma70.0

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Cytokine Modulation : They can reduce pro-inflammatory cytokines like TNF-α and IL-6, which play critical roles in inflammation and cancer progression .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

  • Anti-inflammatory Activity : A study involving a thiophene derivative demonstrated a significant reduction in paw edema in animal models when administered at doses of 20 mg/kg . This activity was attributed to the compound's ability to block mast cell degranulation.
  • Anticancer Efficacy : Another case study reported that a structurally similar compound exhibited notable activity against breast cancer cells, with an IC50 value indicating potent antiproliferative effects .

Q & A

Basic Research Question

  • In vitro antimicrobial screening : Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv or other resistant strains. Compare with control drugs (e.g., rifampicin).
  • Cytotoxicity : Assess selectivity via mammalian cell lines (e.g., Vero cells) using MTT assays. Analogues with trifluoromethyl and thiophene moieties have shown MICs ≤1 µg/mL against TB strains .

What computational strategies are effective for predicting target engagement and binding modes of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like RXFP1 or mycobacterial enzymes. For example, trifluoromethyl groups may occupy hydrophobic pockets, while the thiophene ring engages in π-π stacking .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Free energy calculations (MM/PBSA) can quantify binding affinities .

How should structure-activity relationship (SAR) studies be structured to optimize pharmacokinetic properties?

Advanced Research Question

  • Substituent variation : Modify the trifluoromethyl group to CF₃, Cl, or OCH₃ to assess effects on logP (e.g., Cl reduces solubility but enhances membrane permeability).
  • Bioisosteric replacement : Replace thiophene with furan or pyridine to evaluate metabolic stability. In analogues, thiophene derivatives showed 2-fold higher half-lives in liver microsomes than furan counterparts .
  • Data analysis : Use Hansch analysis or 3D-QSAR (CoMFA) to correlate structural features with activity .

How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Advanced Research Question

  • Reproducibility checks : Verify assay conditions (e.g., pH, serum content) and compound purity (≥95% by HPLC). For example, a 10% yield compound (16g) in may require repurification to exclude impurities affecting activity .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., mycobacterial InhA) via fluorescence-based assays alongside cell-based MIC determinations. Discrepancies may arise from off-target effects .

What in vivo models are suitable for evaluating antifibrotic or anticancer efficacy of this compound?

Advanced Research Question

  • Antifibrotic models : Use bleomycin-induced lung fibrosis in mice. Monitor collagen deposition (Masson’s trichrome staining) and antifibrotic gene expression (e.g., MMP-1, TIMP-1) via qPCR. RXFP1 agonists in reduced fibrosis by 40% at 10 mg/kg .
  • Xenograft studies : Test tumor growth inhibition in nude mice implanted with cancer cell lines (e.g., HeLa). Thiophene-carboxamide derivatives in showed IC₅₀ values of 5–10 µM in vitro .

Which analytical techniques are recommended for quantifying this compound in plasma or tissue samples?

Basic Research Question

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 columns).
  • Quantification : LC-MS/MS with MRM transitions (e.g., m/z 450→312 for the parent ion). Calibration curves (1–1000 ng/mL) achieve R² >0.98. HRMS in validated analogues with <2 ppm mass error .

How does the trifluoromethyl group influence the compound’s metabolic stability and toxicity profile?

Advanced Research Question

  • Metabolic stability : Conduct microsomal incubation assays (human/rat liver). The CF₃ group reduces oxidative metabolism; analogues showed t₁/₂ >60 mins in human microsomes vs. <30 mins for non-fluorinated derivatives .
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test). CF₃-containing compounds in had IC₅₀ >10 µM for hERG, indicating low cardiac risk .

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